Cas no 4832-24-0 (4-Amino-3-methylpyridin-1-ium-1-olate)

4-Amino-3-methylpyridin-1-ium-1-olate is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 4-position and a methyl group at the 3-position, further functionalized as an N-oxide. This structure imparts unique electronic and reactivity properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both amino and N-oxide groups enhances its potential as a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry for drug discovery. Its polar nature and hydrogen-bonding capabilities improve solubility in aqueous and organic solvents, facilitating diverse reaction conditions. The compound's stability under standard conditions ensures reliable handling and storage, while its distinct functional groups enable selective modifications for targeted applications.
4-Amino-3-methylpyridin-1-ium-1-olate structure
4832-24-0 structure
Product Name:4-Amino-3-methylpyridin-1-ium-1-olate
CAS No:4832-24-0
MF:C6H8N2O
MW:124.1405210495
CID:850428
Update Time:2026-04-29

4-Amino-3-methylpyridin-1-ium-1-olate Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxy-3-methylpyridin-4-imine
    • (4e)-4-imino-3-methylpyridin-1(4h)-ol
    • 3-Methyl-1-oxy-[4]pyridylamin
    • 3-methyl-1-oxy-[4]pyridylamine
    • 3-methyl-1-oxypyridin-4-ylamine
    • 3-Methyl-4-pyridinamine 1-oxide
    • 4-Amino-3-methyl-pyridin-1-oxid
    • 4-amino-3-methylpyridine 1-oxide
    • 4-amino-3-methylpyridine N-oxide
    • 4-amino-3-methylpyridne 1-oxide
    • 4-Amino-3-methylpyridin-1-ium-1-olate

Computed Properties

  • Exact Mass: 124.06400
  • Monoisotopic Mass: 124.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.18
  • Boiling Point: 218.1°C at 760 mmHg
  • Flash Point: 85.7°C
  • Refractive Index: 1.569
  • PSA: 51.48000
  • LogP: 1.58690

4-Amino-3-methylpyridin-1-ium-1-olate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A614715-100mg
4-Amino-3-methylpyridin-1-ium-1-olate
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$ 276.00 2023-04-19
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A614715-250mg
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4-Amino-3-methylpyridin-1-ium-1-olate Production Method

Additional information on 4-Amino-3-methylpyridin-1-ium-1-olate

Introduction to 1-hydroxy-3-methylpyridin-4-imine (CAS No. 4832-24-0)

1-hydroxy-3-methylpyridin-4-imine, identified by its Chemical Abstracts Service (CAS) number 4832-24-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core with functional groups at the 1-hydroxy and 3-methyl positions and an imine group at the 4-position, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The structural motif of 1-hydroxy-3-methylpyridin-4-imine makes it a valuable scaffold for the development of bioactive molecules. The presence of both hydroxyl and imine functionalities allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Such structural features are often exploited in the design of novel pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives. The compound 1-hydroxy-3-methylpyridin-4-imine has been investigated for its potential role in modulating enzyme activity and receptor interactions. Specifically, its imine group can participate in hydrogen bonding and coordination interactions, which are crucial for binding to biological targets. This property has made it a candidate for further study in the development of small-molecule inhibitors.

One of the most compelling aspects of 1-hydroxy-3-methylpyridin-4-imine is its potential application in the synthesis of drugs that interact with central nervous system (CNS) receptors. Pyridine-based compounds are well-known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective effects, potentially making them useful in the management of conditions such as Alzheimer's disease and Parkinson's disease.

The hydroxyl group in 1-hydroxy-3-methylpyridin-4-imine also contributes to its reactivity, allowing for further functionalization through esterification, etherification, or oxidation reactions. These modifications can enhance solubility, improve metabolic stability, or introduce additional binding pockets for target enzymes. Such flexibility is highly advantageous in drug discovery pipelines, where rapid iteration and optimization are essential.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including derivatives of 1-hydroxy-3-methylpyridin-4-imine. Machine learning algorithms can predict binding affinities and identify promising candidates for experimental validation. This approach has significantly accelerated the drug discovery process, enabling researchers to focus on the most potent and selective molecules.

In addition to its pharmacological potential, 1-hydroxy-3-methylpyridin-4-imine has shown promise in material science applications. Its ability to form coordination complexes with metal ions makes it useful in catalysis and as a ligand in metal-based drug formulations. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of 1-hydroxy-3-methylpyridin-4-imine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between ketones or aldehydes with amidines or hydrazines, followed by functional group transformations to introduce the hydroxyl and methyl groups. Optimization of these synthetic pathways is crucial for achieving high yields and purity, which are essential for downstream applications.

Quality control and analytical characterization play a pivotal role in ensuring the integrity of 1-hydroxy-3-methylpyridin-4-imine samples used in research and development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide critical data for regulatory submissions and ensure consistency across different batches.

The safety profile of 1-hydroxy-3-methylpyridin-4-imine is another important consideration in its application. While not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures should still be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be used when handling this compound to prevent skin irritation or inhalation exposure.

Future research directions for 1-hydroxy-3-methylpyridin-4-imine include exploring its role in combination therapies and investigating its interactions with other drug candidates. The development of covalent inhibitors or probes that leverage its structural features could open new avenues in precision medicine. Additionally, studying its behavior in complex biological systems may reveal unexpected mechanisms of action that could be exploited therapeutically.

In conclusion,1-hydroxy-3-methylpyridin-4-imine (CAS No. 4832-24-0) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an attractive scaffold for drug discovery, while its reactivity allows for diverse chemical modifications. As research continues to uncover new applications and mechanisms,1-hydroxy-3-methylpyridin-4-imine is poised to play an increasingly important role in advancing scientific understanding and therapeutic interventions.

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